2,4-Dichloro-6-[7,9-dichloro-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol
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Overview
Description
2,4-Dichloro-6-[7,9-dichloro-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol is a complex organic compound with the molecular formula C26H16Cl4N2O2 This compound is notable for its intricate structure, which includes multiple aromatic rings and chlorine substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-[7,9-dichloro-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol typically involves multi-step organic reactions. The process begins with the preparation of the core benzoxazin structure, followed by the introduction of the naphthyl and pyrazolo groups. Chlorination is then performed to achieve the final compound. Key reagents include chlorinating agents such as thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5), and the reactions are often carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. when produced on a larger scale, the process involves similar synthetic routes with optimization for yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are employed to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-[7,9-dichloro-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the corresponding alcohols.
Substitution: Nucleophilic substitution reactions are common, where chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction produces alcohols. Substitution reactions result in derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
2,4-Dichloro-6-[7,9-dichloro-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism by which 2,4-Dichloro-6-[7,9-dichloro-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, depending on the application. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating biological pathways. For instance, its potential antimicrobial activity could be due to the inhibition of bacterial enzymes or disruption of cell membranes.
Comparison with Similar Compounds
When compared to similar compounds, 2,4-Dichloro-6-[7,9-dichloro-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol stands out due to its unique combination of aromatic rings and chlorine substitutions. Similar compounds include:
2,4-Dichlorophenol: A simpler structure with fewer aromatic rings and chlorine atoms.
2,4,6-Trichlorophenol: Contains an additional chlorine atom but lacks the complex naphthyl and pyrazolo groups.
2-Naphthol: Shares the naphthyl group but lacks the chlorinated benzoxazin structure.
Biological Activity
2,4-Dichloro-6-[7,9-dichloro-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol is a complex organic compound with potential biological activities. This article explores its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C22H16Cl4N2O and a molecular weight of approximately 455.19 g/mol. Its structure features multiple chlorine atoms and a naphthyl group, which may influence its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies reveal that derivatives of similar structures possess significant antibacterial properties against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .
- Anticancer Potential : Compounds with similar frameworks have shown promise in inhibiting cancer cell proliferation. For instance, certain benzoxazin derivatives have demonstrated cytotoxic effects on human cancer cell lines .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Interaction with Enzymes : The compound's structure allows it to bind effectively to enzyme active sites, inhibiting their function. For example, studies on related compounds show that they can inhibit AChE with IC50 values in the micromolar range .
- Cell Membrane Penetration : The lipophilic nature of the naphthyl group aids in penetrating cell membranes, enabling the compound to exert its effects intracellularly.
Antimicrobial Studies
A study evaluating the antimicrobial efficacy of benzoxazine derivatives found that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) as low as 15 µM against MRSA strains . This suggests a strong potential for development as an antibacterial agent.
Anticancer Activity
In vitro assays demonstrated that certain derivatives led to a significant reduction in cell viability in breast cancer cell lines. The mechanism was linked to apoptosis induction through the activation of caspase pathways .
Data Tables
Properties
CAS No. |
303060-63-1 |
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Molecular Formula |
C26H16Cl4N2O2 |
Molecular Weight |
530.2 g/mol |
IUPAC Name |
2,4-dichloro-6-(7,9-dichloro-2-naphthalen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol |
InChI |
InChI=1S/C26H16Cl4N2O2/c27-16-8-18-23-12-22(15-6-5-13-3-1-2-4-14(13)7-15)31-32(23)26(34-25(18)21(30)11-16)19-9-17(28)10-20(29)24(19)33/h1-11,23,26,33H,12H2 |
InChI Key |
NICQFJFTWROAPK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=C(C(=CC(=C3)Cl)Cl)OC(N2N=C1C4=CC5=CC=CC=C5C=C4)C6=C(C(=CC(=C6)Cl)Cl)O |
Origin of Product |
United States |
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